molecular formula C21H26N2O4S B2559586 2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide CAS No. 1021089-26-8

2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Cat. No. B2559586
CAS RN: 1021089-26-8
M. Wt: 402.51
InChI Key: XNOOVUJZNCFZMA-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a derivative of tetrahydroquinoline, which is a structural motif found in various bioactive compounds. The methoxyphenyl group and the propionyl substituent suggest potential interactions with biological targets, and the presence of an ethanesulfonamide moiety could imply solubility and reactivity characteristics that are valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, a diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate was used to synthesize a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative with high diastereoselectivity, as described in one study . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, a 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium derivative was characterized by 1H NMR, UV-Vis, and FT-IR spectroscopy, and its crystal structure was determined by X-ray diffraction . Similarly, the structure of a 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl] benzene-1-sulfonamide was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques would likely be applicable in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of tetrahydroquinoline derivatives can be inferred from the literature. For instance, the reaction of a menthyl naphthalenesulfinate with organomagnesium reagents led to sulfoxide derivatives , and the reaction of a quinazolinone with chlorosulfonic acid followed by amidation produced a sulfonamide derivative . These reactions highlight the potential chemical transformations that the ethanesulfonamide group in the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can vary widely depending on their substitution patterns. For example, the nonlinear optical properties of quinolinium benzenesulfonate compounds were studied, and some showed potential for optical limiting applications . The cytotoxic evaluation of podophyllotoxin-like tetrahydroquinoline molecules revealed a strong relationship between cytotoxic activity and the substitutions on the aryl ring . Additionally, the crystalline properties of an N-benzyl tetrahydroquinoline derivative were determined by X-ray powder diffraction . These studies suggest that the compound may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Studies : The synthesis of tetrahydroquinoline derivatives demonstrates the chemical reactivity and potential applications of similar compounds in creating pharmacologically active molecules. For example, the synthesis of quinazoline derivatives explores the formation of compounds with potential diuretic and antihypertensive agents, indicating the broader applicability of related structures in medicinal chemistry (Rahman et al., 2014).

  • Fluorophore Development : Studies on the synthesis of Zinquin-related fluorophores, including the methoxy isomers of tetrahydroquinoline derivatives, reveal their application in the development of specific fluorophores for Zn(II), which are crucial for biological imaging and diagnostics (Kimber et al., 2003).

Pharmacological Potential

  • Exploration of Pharmacological Activities : The synthesis and characterization of tetrahydroquinoline and its derivatives, including sulfonamide moieties, show significant promise in pharmacological research, aiming to develop new therapeutic agents with antihypertensive and diuretic activities, showcasing the compound's relevance in drug discovery and development (Rahman et al., 2014).

  • Development of Agonists for Therapeutic Use : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been studied for their role as selective human beta3 adrenergic receptor agonists, indicating potential therapeutic applications in treating metabolic disorders (Parmee et al., 2000).

Analytical Chemistry Applications

  • Analytical Method Development : The development of analytical methods for detecting low concentrations of pharmaceuticals in industrial waste streams highlights the importance of similar compounds in environmental monitoring and ensuring the safety of water sources (Deegan et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-8-9-18(15-20(17)23)22-28(25,26)14-12-16-6-10-19(27-2)11-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOOVUJZNCFZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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